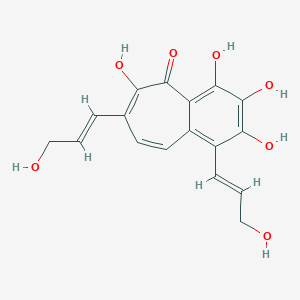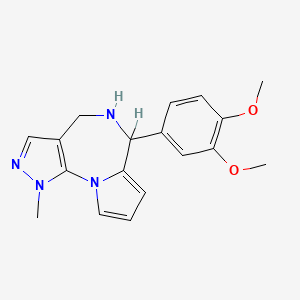
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is a chemical compound with the molecular formula C12H7O7Sb It is a coordination complex where antimony is coordinated with 2-hydroxy-1,3-dicarboxynaphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene typically involves the reaction of 2-hydroxy-1,3-dicarboxynaphthalene with an antimony salt, such as antimony trichloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of antimony with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.
Substitution: The hydroxyl and carboxyl groups in the naphthalene ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while substitution reactions can introduce new functional groups into the naphthalene ring.
Aplicaciones Científicas De Investigación
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry studies to explore the properties of antimony complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene involves its interaction with molecular targets through coordination bonds. The antimony center can interact with various biological molecules, potentially affecting their function. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Antimonyl-2-hydroxy-1,4-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,5-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,6-dicarboxynaphthalene
Uniqueness
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is unique due to its specific coordination geometry and the presence of both hydroxyl and carboxyl groups in the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
80049-90-7 |
|---|---|
Fórmula molecular |
C24H12Na3O10Sb+2 |
Peso molecular |
651.1 g/mol |
Nombre IUPAC |
trisodium;antimony(3+);4-carboxy-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/2C12H8O5.3Na.Sb/c2*13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12(16)17;;;;/h2*1-5,13H,(H,14,15)(H,16,17);;;;/q;;3*+1;+3/p-4 |
Clave InChI |
ZBWQCXFWCAVAQS-UHFFFAOYSA-J |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


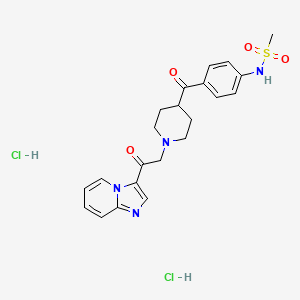
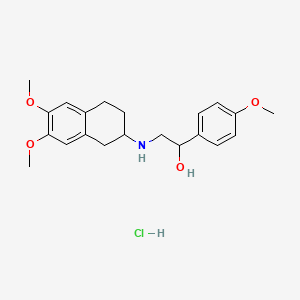
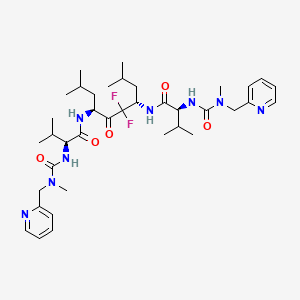
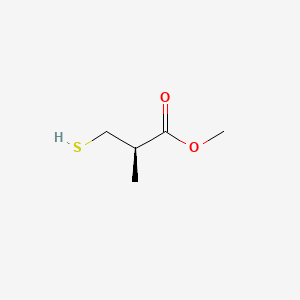
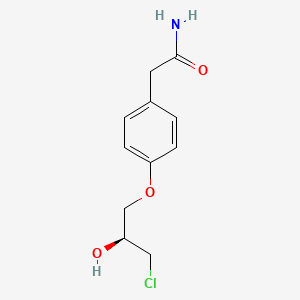
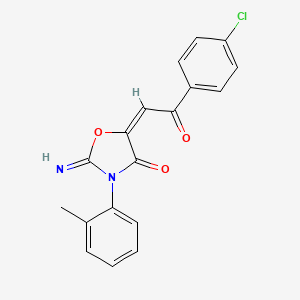
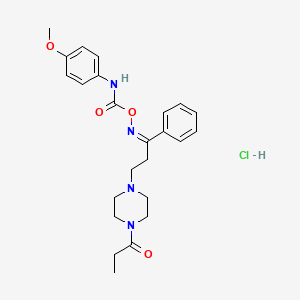
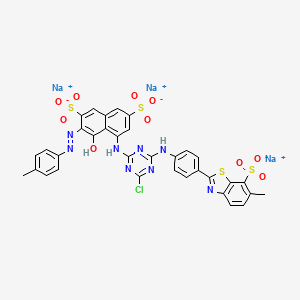



![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
